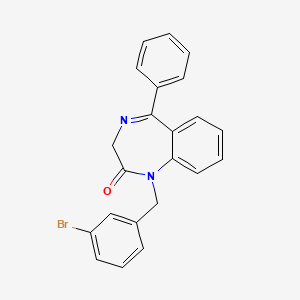

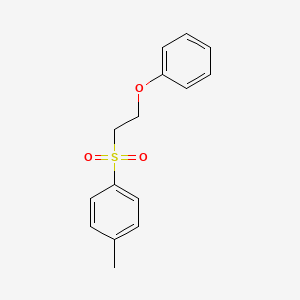

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is likely a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are generally synthesized via the condensation of benzene and diazepam . The bromobenzyl group could potentially be introduced through a bromination reaction .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzodiazepine core, with a phenyl group at the 5-position and a bromobenzyl group at the 1-position .Chemical Reactions Analysis

Benzodiazepines, including this compound, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .Applications De Recherche Scientifique

Synthetic Strategies and Biological Activities

Benzodiazepines are prominent in pharmaceutical research due to their roles in treating conditions like anxiety, convulsions, and sleep disorders. Research focusing on synthetic aspects of benzodiazepines, including 1,4- and 1,5-benzodiazepines, has shown that these compounds are cardinal in organic synthesis and medicinal chemistry. Their synthesis has been extensively studied, providing valuable approaches for developing new medications with enhanced biological activities (Sunita Teli et al., 2023).

Environmental Impact and Fate

Understanding the environmental occurrence, fate, and behavior of benzodiazepine compounds, including those similar to 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is crucial. Studies have investigated their presence in aquatic environments, revealing their persistence and potential impacts on water quality and aquatic life. This research is essential for assessing the ecological risks associated with these compounds and developing strategies to mitigate their environmental presence (Camille Haman et al., 2015).

Pharmacological Profile

The pharmacological and synthetic profiles of benzothiazepines, another related class, have been reviewed to understand their diverse bioactivities, which include coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These studies provide insights into the structure-activity relationships of these compounds, highlighting their therapeutic potential and guiding the development of new drugs (N. Dighe et al., 2015).

Treatment of Ethanol Withdrawal Syndrome

Chlormethiazole, a drug closely related to the benzodiazepine family, has been effectively used to treat moderate to severe ethanol withdrawal syndrome. Its comparison with other pharmacologically unrelated drugs has established its efficacy and safety for early treatment in flexible reducing regimes, underlining the significance of benzodiazepine derivatives in managing withdrawal symptoms (S. K. Majumdar, 1991).

Mécanisme D'action

While the specific mechanism of action for this compound is not known, benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDOUMOWPSWOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)

![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2882232.png)